4-(1,3-Thiazol-2-yl)pyrrolidin-3-amine
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Overview
Description
4-(1,3-Thiazol-2-yl)pyrrolidin-3-amine is a heterocyclic compound that features both a thiazole ring and a pyrrolidine ring. These structures are significant in medicinal chemistry due to their biological activity and potential therapeutic applications. The thiazole ring contains sulfur and nitrogen, while the pyrrolidine ring is a saturated five-membered ring containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Thiazol-2-yl)pyrrolidin-3-amine typically involves the construction of the thiazole ring followed by the formation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thioamide with an α-haloketone can yield the thiazole ring, which can then be further reacted with a suitable amine to form the pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Thiazol-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the pyrrolidine ring.
Substitution: Both the thiazole and pyrrolidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(1,3-Thiazol-2-yl)pyrrolidin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(1,3-Thiazol-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds also contain a thiazole ring and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring are widely studied for their biological activity and therapeutic potential.
Uniqueness
4-(1,3-Thiazol-2-yl)pyrrolidin-3-amine is unique due to the combination of the thiazole and pyrrolidine rings, which can confer distinct biological properties and enhance its potential as a therapeutic agent. The specific arrangement of these rings can lead to unique interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H11N3S |
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Molecular Weight |
169.25 g/mol |
IUPAC Name |
4-(1,3-thiazol-2-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C7H11N3S/c8-6-4-9-3-5(6)7-10-1-2-11-7/h1-2,5-6,9H,3-4,8H2 |
InChI Key |
MQDGGWRBQNVHIA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)N)C2=NC=CS2 |
Origin of Product |
United States |
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